![molecular formula C26H28N2O5S B14804418 2-Phenylethyl 4-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14804418.png)
2-Phenylethyl 4-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylethyl 4-[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 4-[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the coupling of the phenylethyl group and the oxobutanoate moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and esterification agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures. Key steps would include the purification of intermediates and the final product using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl 4-[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can modify the phenyl or butanoate groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an antibacterial or anticancer agent.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenylethyl 4-[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity. The phenylethyl and oxobutanoate groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(3,4-dimethylphenyl)sulfonamide: Shares the dimethylphenyl group.
Phenylethylamine derivatives: Compounds with similar phenylethyl groups.
Uniqueness
2-phenylethyl 4-[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides or phenylethylamine derivatives.
Properties
Molecular Formula |
C26H28N2O5S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-phenylethyl 4-[4-[(3,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C26H28N2O5S/c1-19-8-9-23(18-20(19)2)28-34(31,32)24-12-10-22(11-13-24)27-25(29)14-15-26(30)33-17-16-21-6-4-3-5-7-21/h3-13,18,28H,14-17H2,1-2H3,(H,27,29) |
InChI Key |
YMWPHSFNBJYIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OCCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


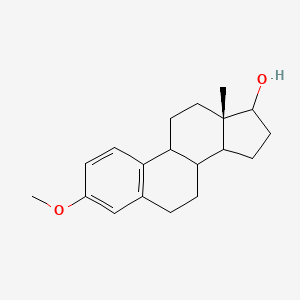
![4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
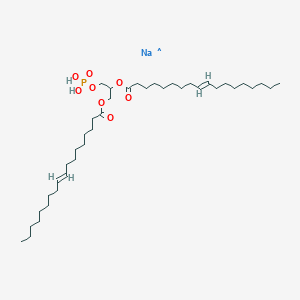
![2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid](/img/structure/B14804366.png)
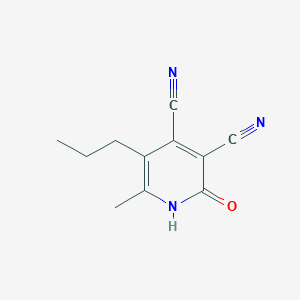
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B14804387.png)
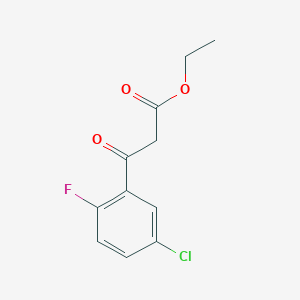

![Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14804403.png)
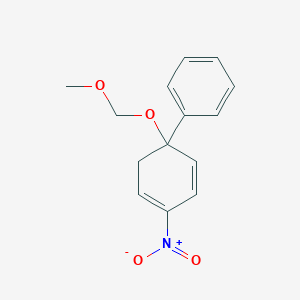
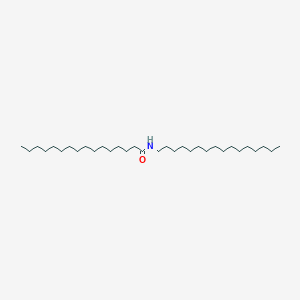
![5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14804422.png)
![2-[2-[3,5-dihydroxy-2-[[(1R,6S,10R,14R,15R,18S)-17-hydroxy-10-(hydroxymethyl)-6,10,14,15,21,21-hexamethyl-23-oxahexacyclo[16.4.2.01,18.02,15.05,14.06,11]tetracos-3-en-9-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14804428.png)
